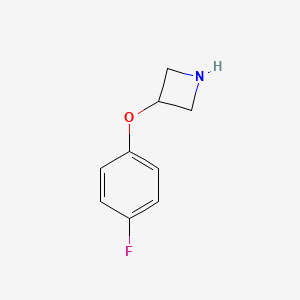

3-(4-Fluorophenoxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIPYYPSOHMOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613695 | |

| Record name | 3-(4-Fluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702628-84-0 | |

| Record name | 3-(4-Fluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)azetidine: Structure, Properties, and Synthesis for Drug Discovery Professionals

For Immediate Release

This technical guide provides a comprehensive overview of 3-(4-Fluorophenoxy)azetidine, a valuable building block for researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, a validated synthetic protocol, and its applications in medicinal chemistry.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] The strained four-membered ring imparts unique conformational constraints and physicochemical properties, making the azetidine scaffold a valuable component in the design of novel therapeutic agents. Derivatives of azetidine have been investigated for a wide range of applications, including as anticancer, antibacterial, and antischizophrenic agents. Furthermore, their ability to modulate the activity of various enzymes and receptors has positioned them as promising candidates for the treatment of neurological and psychiatric disorders. The incorporation of a 4-fluorophenoxy moiety at the 3-position of the azetidine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this compound a key intermediate in the synthesis of advanced pharmaceutical compounds.

Chemical Structure and Physicochemical Properties

The chemical identity and core properties of this compound are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | P&S Chemicals[3] |

| CAS Number | 702628-84-0 | P&S Chemicals[3] |

| Chemical Formula | C₉H₁₀FNO | P&S Chemicals[3] |

| Molecular Weight | 167.18 g/mol | ChemBK[4] |

| Appearance | Expected to be a solid or oil | General knowledge |

| Predicted pKa | 9.30 ± 0.40 (for 3-(3-Fluorophenoxy)azetidine) | ChemBK[4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving a Mitsunobu reaction followed by deprotection of the nitrogen-protecting group. This approach offers a reliable and scalable method for obtaining the target compound.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages the well-established Mitsunobu reaction for the formation of the ether linkage. This reaction is known for its mild conditions and tolerance of various functional groups, making it ideal for the coupling of N-Boc-3-hydroxyazetidine with 4-fluorophenol. The use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is strategic. The Boc group is stable under the Mitsunobu reaction conditions and can be readily removed under acidic conditions without affecting the newly formed ether bond.

Experimental Workflow

Caption: Synthetic Workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-3-(4-fluorophenoxy)azetidine

-

To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 4-fluorophenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(4-fluorophenoxy)azetidine as a pure compound.

Step 2: Synthesis of this compound (Deprotection)

-

Dissolve the purified N-Boc-3-(4-fluorophenoxy)azetidine (1.0 eq.) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq.) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Analytical Characterization

The structural integrity of the synthesized this compound and its N-Boc protected intermediate should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | N-Boc-3-(4-fluorophenoxy)azetidine | This compound |

| ¹H NMR | Expected signals for Boc group (~1.4 ppm), azetidine ring protons, and aromatic protons of the fluorophenoxy group. | Absence of Boc signal, characteristic shifts for azetidine and aromatic protons. |

| ¹³C NMR | Presence of carbonyl and quaternary carbons of the Boc group, along with signals for the azetidine and fluorophenoxy carbons. | Absence of Boc-related carbon signals. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight of the protected compound. | Expected [M+H]⁺ ion corresponding to the molecular weight of the final product. |

Applications in Drug Discovery and Medicinal Chemistry

3-Aryloxyazetidine derivatives are valuable scaffolds in drug discovery due to their ability to introduce favorable physicochemical properties and to act as bioisosteres for other functional groups. The incorporation of the this compound moiety has been explored in the development of various therapeutic agents.

While specific biological activity data for this compound is not extensively published, the structurally analogous 3-aryl- and 3-arylmethoxyazetidines have shown significant binding affinities for monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[2] This suggests that this compound could serve as a key building block for the synthesis of novel central nervous system (CNS) agents.

Furthermore, patents have been filed for various azetidine derivatives for the treatment of memory and learning disorders, highlighting the potential of this scaffold in neuroscience research.[5]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its synthesis, via a robust Mitsunobu reaction and subsequent deprotection, is well-established. The unique structural and electronic properties conferred by the fluorophenoxy and azetidine moieties make it an attractive component for the design of novel therapeutics targeting a range of biological targets. This guide provides the necessary foundational knowledge for the synthesis, characterization, and application of this versatile compound in drug discovery programs.

References

Sources

- 1. rsc.org [rsc.org]

- 2. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE3851727D1 - Azetidine derivatives, compositions and their use. - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(4-Fluorophenoxy)azetidine (CAS 702628-84-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and conformational rigidity provide unique advantages in the design of novel therapeutic agents, allowing for precise control over the spatial orientation of substituents. This often leads to enhanced binding affinity and selectivity for biological targets. Azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antidepressant effects, making them a focal point of contemporary drug discovery efforts.

This guide provides a comprehensive technical overview of 3-(4-Fluorophenoxy)azetidine, a key building block that combines the desirable properties of the azetidine core with the advantageous features of a fluorinated phenyl group. The inclusion of fluorine can significantly enhance metabolic stability, lipophilicity, and binding interactions, making this compound a valuable intermediate for the synthesis of advanced drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. Where experimental data is not available, predicted values based on structurally similar compounds are provided.

| Property | Value | Source |

| CAS Number | 702628-84-0 | [1]() |

| Molecular Formula | C₉H₁₀FNO | [2]([Link]) |

| Molecular Weight | 167.18 g/mol | [2]([Link]) |

| Appearance | White to light yellow solid (predicted) | [2]([Link]) |

| pKa | 9.30 ± 0.40 (predicted for 3-fluoro analog) | [2]([Link]) |

| LogP | 1.3154 (predicted for 2,4-difluoro analog) | [3]() |

| Solubility | Soluble in many organic solvents; sparingly soluble in water (predicted) | [2]([Link]) |

Spectroscopic Characterization

Predicted ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.00 | t, J ≈ 8.8 Hz | 2H | Ar-H (ortho to F) |

| ~ 6.85 | dd, J ≈ 9.2, 4.4 Hz | 2H | Ar-H (ortho to O) |

| ~ 4.80 - 4.70 | m | 1H | O-CH (azetidine) |

| ~ 4.20 - 4.10 | m | 2H | CH₂ (azetidine) |

| ~ 3.80 - 3.70 | m | 2H | CH₂ (azetidine) |

| ~ 2.5 (variable) | br s | 1H | NH |

Predicted ¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158.0 (d, J ≈ 240 Hz) | C-F |

| ~ 154.0 | C-O (aromatic) |

| ~ 116.5 (d, J ≈ 23 Hz) | Ar-CH (ortho to F) |

| ~ 116.0 (d, J ≈ 8 Hz) | Ar-CH (ortho to O) |

| ~ 70.0 | O-CH (azetidine) |

| ~ 52.0 | CH₂ (azetidine) |

Predicted Mass Spectrometry (ESI-MS)

| m/z | Ion |

| 168.0819 | [M+H]⁺ |

| 190.0639 | [M+Na]⁺ |

Synthesis of this compound

The synthesis of 3-aryloxyazetidines is commonly achieved through nucleophilic substitution on a 3-hydroxyazetidine precursor. The Mitsunobu reaction is a particularly effective method for this transformation, as it proceeds with inversion of stereochemistry and is tolerant of a wide range of functional groups.[4]([Link])

Proposed Synthetic Pathway: The Mitsunobu Reaction

The synthesis of this compound can be accomplished by reacting N-Boc-3-hydroxyazetidine with 4-fluorophenol under Mitsunobu conditions, followed by deprotection of the Boc group.

Sources

Synthesis of 3-(4-Fluorophenoxy)azetidine starting materials

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenoxy)azetidine: Starting Materials and Core Methodologies

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in modern drug discovery.[1][2] Its unique conformational properties—a blend of rigidity and three-dimensionality—allow it to serve as a versatile bioisostere for other common rings and functional groups, enabling medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. Azetidines are integral components of approved drugs and are increasingly explored for treating neurological disorders, cancers, and infectious diseases.[1][2][3]

Among functionalized azetidines, 3-aryloxy derivatives, such as this compound, are particularly valuable building blocks. The introduction of an aryl ether at the 3-position provides a strategic vector for interacting with biological targets while modulating properties like lipophilicity and metabolic stability. This guide offers a detailed examination of the synthetic routes to this compound, with a primary focus on the critical selection and preparation of the core starting materials. We will explore the causal logic behind key experimental choices, present detailed protocols, and compare the most effective strategies for its synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary disconnection points, guiding the overall synthetic strategy.

-

C-O Ether Bond Disconnection: The most intuitive disconnection is at the ether linkage. This breaks the target molecule into a 3-functionalized azetidine synthon (such as 3-hydroxyazetidine) and an aryl partner (4-fluorophenol).

-

C-N Ring Disconnection: Further deconstruction of the 3-hydroxyazetidine core leads back to acyclic precursors, typically involving a 1,3-amino alcohol or related structures that can be cyclized.

This analysis highlights that the principal challenge lies not in the formation of the ether bond itself, but in the efficient and scalable synthesis of the requisite N-protected 3-hydroxyazetidine core.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Core Starting Material: 1-Boc-3-Hydroxyazetidine

The cornerstone of the entire synthesis is the preparation of a suitably N-protected 3-hydroxyazetidine. The tert-butoxycarbonyl (Boc) group is the most common choice for nitrogen protection due to its stability under various reaction conditions and its facile removal under acidic conditions.[4] The key intermediate is therefore 1-Boc-3-hydroxyazetidine .

Primary Synthetic Route: From Epichlorohydrin and a Protected Amine

The most industrially viable and widely documented route to the azetidine core begins with inexpensive, readily available starting materials: epichlorohydrin and an amine bearing a readily cleavable protecting group.[5] Benzhydrylamine is frequently used for this purpose.

The synthesis proceeds in three main stages:

-

Ring Formation: Reaction of benzhydrylamine with epichlorohydrin, followed by intramolecular cyclization to form 1-benzhydrylazetidin-3-ol.

-

Deprotection: Removal of the benzhydryl group via catalytic hydrogenation to yield 3-hydroxyazetidine, which is typically isolated as its hydrochloride salt for stability.[6]

-

N-Boc Protection: Reaction of 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) to afford the target intermediate, 1-Boc-3-hydroxyazetidine.[7]

Caption: Workflow for the synthesis of 1-Boc-3-hydroxyazetidine.

Experimental Protocol: Synthesis of 1-Boc-3-hydroxyazetidine

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

-

Rationale: Benzhydrylamine is used as the nitrogen source. The bulky benzhydryl group serves as a robust protecting group that can be cleanly removed by hydrogenation. The reaction with epichlorohydrin proceeds via nucleophilic attack of the amine on the epoxide, followed by an intramolecular Sₙ2 reaction where the newly formed alkoxide displaces the chloride to form the azetidine ring.

-

Procedure: A solution of benzhydrylamine in a suitable solvent (e.g., methanol or water) is cooled in an ice bath.[8] Epichlorohydrin is added dropwise, maintaining a low temperature. The reaction is allowed to warm to room temperature and stirred for several days. After completion, a base (e.g., NaOH) is added to facilitate the final ring closure. The product is extracted with an organic solvent and purified.

Step 2: Synthesis of 3-Hydroxyazetidine Hydrochloride

-

Rationale: Catalytic hydrogenation is a highly efficient method for cleaving N-benzyl and N-benzhydryl bonds. The palladium on carbon (Pd/C) catalyst facilitates the addition of hydrogen across the C-N bond, releasing toluene or diphenylmethane as a byproduct and yielding the free secondary amine.[9] The product is isolated as the hydrochloride salt to improve its stability and crystallinity.[5]

-

Procedure: 1-Benzhydrylazetidin-3-ol is dissolved in an alcohol solvent (e.g., methanol or ethanol). A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).[6] The catalyst is removed by filtration through Celite, and hydrochloric acid is added to the filtrate to precipitate the product, which is then collected by filtration.

Step 3: Synthesis of 1-Boc-3-hydroxyazetidine

-

Rationale: The free amine of 3-hydroxyazetidine hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base (e.g., NaHCO₃ or triethylamine) neutralizes the hydrochloride salt, liberating the free amine to act as a nucleophile. The amine attacks one of the carbonyl carbons of Boc₂O in a nucleophilic acyl substitution reaction, leading to the formation of the stable tert-butyl carbamate (Boc) group.[7][10]

-

Procedure: 3-Hydroxyazetidine hydrochloride is suspended in a solvent mixture (e.g., dioxane/water or dichloromethane).[10] A base such as sodium bicarbonate is added, followed by the addition of di-tert-butyl dicarbonate. The mixture is stirred at room temperature for several hours.[7] After completion, the organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-Boc-3-hydroxyazetidine, often as a white solid that can be purified by column chromatography or recrystallization.[7][9]

Part 2: Formation of the Aryl Ether Linkage

With 1-Boc-3-hydroxyazetidine and commercially available 4-fluorophenol in hand, the final key transformation is the construction of the C-O ether bond. Two primary methods are favored for this step: the Mitsunobu reaction and a Williamson ether synthesis approach via a sulfonate intermediate.

Method A: The Mitsunobu Reaction (Preferred Route)

The Mitsunobu reaction is a powerful and reliable method for coupling a primary or secondary alcohol with a mildly acidic nucleophile (pKa < 15), such as a phenol, with clean inversion of stereochemistry.[11][12] It is often the preferred method due to its mild conditions and high functional group tolerance.

Causality and Mechanism: The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[12]

-

Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DIAD or DEAD), forming a betaine intermediate.[13]

-

This intermediate is protonated by the acidic 4-fluorophenol, forming an ion pair.

-

The alcohol (1-Boc-3-hydroxyazetidine) then attacks the activated phosphorus atom, creating an oxyphosphonium salt and displacing the hydrazine byproduct. This step effectively converts the hydroxyl group into an excellent leaving group.

-

The phenoxide, now a potent nucleophile, attacks the carbon atom bearing the oxyphosphonium leaving group in a classic Sₙ2 displacement, forming the desired ether linkage.

Caption: Simplified mechanism of the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Coupling

-

Procedure: To a solution of 1-Boc-3-hydroxyazetidine (1 eq.), 4-fluorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent such as THF or DCM, cooled to 0 °C, is added diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[14] The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours until completion. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to separate the desired product from the triphenylphosphine oxide and hydrazine byproducts.

Method B: Williamson Ether Synthesis via a Sulfonate Intermediate

This classic two-step approach provides a robust alternative to the Mitsunobu reaction.

Step 1: Activation of the Hydroxyl Group

-

Rationale: The hydroxyl group is a poor leaving group. It must first be converted into a better one, typically a sulfonate ester like a mesylate or tosylate. These groups are excellent leaving groups because their corresponding anions (mesylate, tosylate) are highly stabilized by resonance.

-

Procedure: 1-Boc-3-hydroxyazetidine is dissolved in an anhydrous solvent like DCM, and a non-nucleophilic base (e.g., triethylamine or pyridine) is added. The solution is cooled to 0 °C, and methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) is added dropwise. The reaction is stirred until completion, then quenched with water. The organic layer is washed, dried, and concentrated to yield the sulfonate intermediate.

Step 2: Sₙ2 Displacement

-

Rationale: The sodium or potassium salt of 4-fluorophenol is generated by reacting it with a strong base (e.g., sodium hydride). This phenoxide is a strong nucleophile that readily displaces the sulfonate leaving group on the azetidine ring via an Sₙ2 mechanism.[15][16]

-

Procedure: 4-fluorophenol is dissolved in an anhydrous polar aprotic solvent like DMF or THF. Sodium hydride (NaH) is added portion-wise at 0 °C. After hydrogen evolution ceases, the previously synthesized 1-Boc-3-azetidinyl mesylate/tosylate is added, and the mixture is heated to ensure the reaction goes to completion. After workup and extraction, the product is purified by chromatography.

Part 3: Final Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

-

Rationale: The Boc group is labile under acidic conditions. A strong acid protonates the carbonyl oxygen of the carbamate, which leads to its fragmentation into carbon dioxide, isobutylene (or tert-butanol), and the free amine.

-

Procedure: The N-Boc-3-(4-fluorophenoxy)azetidine is dissolved in a solvent such as dichloromethane, dioxane, or methanol. A strong acid like trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane is added.[17] The reaction is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure. The resulting crude product is often triturated with ether to induce crystallization and afford this compound as its stable hydrochloride salt.[18][19]

Summary and Comparison of Routes

| Parameter | Mitsunobu Reaction | Williamson Ether Synthesis (via Sulfonate) |

| Key Starting Materials | 1-Boc-3-hydroxyazetidine, 4-Fluorophenol | 1-Boc-3-hydroxyazetidine, 4-Fluorophenol |

| Key Reagents | PPh₃, DIAD/DEAD | MsCl/TsCl, Base (e.g., Et₃N), NaH |

| Number of Steps | 1 (for ether formation) | 2 (activation + displacement) |

| Reaction Conditions | Mild (0 °C to RT) | Can require heating for Sₙ2 step |

| Key Byproducts | Triphenylphosphine oxide, Hydrazine derivative | Salts (e.g., triethylammonium chloride) |

| Pros | One-pot, mild conditions, highly reliable | Avoids costly/sensitive Mitsunobu reagents, classic method |

| Cons | Stoichiometric phosphine oxide byproduct can complicate purification; reagents are sensitive | Two distinct steps required; NaH is hazardous |

Conclusion

The synthesis of this compound is a well-established process that hinges on the successful preparation of its core starting materials. The most critical intermediate, 1-Boc-3-hydroxyazetidine, is efficiently synthesized on a large scale from epichlorohydrin. For the key etherification step, the Mitsunobu reaction offers a mild and direct one-pot conversion, while the Williamson ether synthesis provides a robust, albeit two-step, alternative. The choice between these methods often depends on factors such as scale, cost of reagents, and purification capabilities. Mastery of these foundational routes provides researchers and drug development professionals with reliable access to this valuable molecular building block, facilitating further exploration in medicinal chemistry.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.

- ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.

- ScienceDaily. Synthetic azetidines could help simplify drug design for neurological diseases. (2019-08-10).

- Life Chemicals. Substituted Azetidines in Drug Discovery. (2022-04-12).

- PharmaBlock. Azetidines in Drug Discovery.

- ChemicalBook. 3-Hydroxyazetidine hydrochloride synthesis.

- Kaur, R., et al. Azetidines of pharmacological interest. Archiv der Pharmazie, (2021-06-29).

- ChemicalBook. Azetidin-3-ol synthesis.

- ChemicalBook. 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0.

- Organic-Chemistry.org. Mitsunobu Reaction. (2019-08-26).

- Guidechem. 1-N-Boc-3-hydroxyazetidine 141699-55-0 wiki.

- Organic Synthesis. Mitsunobu reaction.

- Wikipedia. Mitsunobu reaction.

- J&K Scientific LLC. Mitsunobu Reaction. (2025-06-01).

- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

- Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011-05-06).

- Hit2Lead. This compound hydrochloride.

- Fisher Scientific. This compound hydrochloride, 96% Purity.

- ResearchGate. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022-06-02).

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 8. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 9. 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0 [m.chemicalbook.com]

- 10. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. jk-sci.com [jk-sci.com]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 18. Hit2Lead | this compound hydrochloride | CAS# 63843-78-7 | MFCD05664839 | BB-4041166 [hit2lead.com]

- 19. calpaclab.com [calpaclab.com]

Introduction: The Azetidine Scaffold in Modern Drug Discovery and the Question of 3-(4-Fluorophenoxy)azetidine

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-(4-Fluorophenoxy)azetidine

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger ring systems, providing novel vectors for substituent placement and improving metabolic stability.[2] Compounds incorporating the azetidine moiety have demonstrated a vast range of pharmacological activities, from anticancer and antimicrobial to potent modulators of central nervous system targets.[1][3][4][5]

The specific compound, this compound, presents a chemical architecture suggestive of interaction with monoamine transporters. The phenoxy group is a common feature in ligands for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6][7][8] These transporters are critical regulators of neurotransmission and are the targets of numerous therapeutics for psychiatric disorders.[9][10] This guide, therefore, outlines a comprehensive, field-proven strategy to systematically elucidate the in vitro mechanism of action of this compound, with a primary hypothesis centered on its potential role as a monoamine transporter ligand.

This document is structured not as a rigid template, but as a logical, cascading workflow. Each experimental stage builds upon the last, creating a self-validating system that progressively refines our understanding of the compound's molecular behavior. We will move from initial target engagement to functional consequence and finally to the nuanced kinetics of interaction.

Part 1: Primary Target Identification via Radioligand Binding Assays

Expertise & Experience: The Rationale for Starting with Binding

Before investigating the functional effects of a compound, it is paramount to first establish if it physically interacts with the hypothesized molecular targets. A functional effect in a cell-based assay could be downstream of the primary interaction or even an artifact. Radioligand binding assays are the gold standard for confirming direct binding and quantifying affinity. They are highly sensitive, reproducible, and provide the first crucial piece of the mechanistic puzzle: the dissociation constant (Kᵢ), a measure of the ligand's affinity for the receptor. A lower Kᵢ value indicates a higher binding affinity.

Trustworthiness: Self-Validating Protocol Design

The validity of our binding data hinges on the use of well-characterized radioligands and appropriate controls. The protocol below incorporates competition binding, where our test compound (the "competitor") displaces a known high-affinity radioligand. This allows for the indirect determination of the test compound's affinity. Non-specific binding is determined in the presence of a saturating concentration of a known, unlabeled high-affinity ligand to ensure we are only measuring binding to the specific target.

Experimental Workflow: Radioligand Binding

Caption: Workflow for determining binding affinity (Ki) via competition radioligand binding assays.

Detailed Protocol: SERT Binding Assay

-

Target Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [³H]Citalopram or [³H]Paroxetine are commonly used high-affinity radioligands for SERT.[6]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Reaction Setup (in a 96-well plate):

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand (e.g., 1 nM [³H]Citalopram), and 100 µL of membrane preparation (20-40 µg protein).

-

Non-Specific Binding (NSB): 50 µL of a high-affinity unlabeled ligand (e.g., 10 µM Fluoxetine), 50 µL of radioligand, and 100 µL of membrane preparation.[6]

-

Competitor Wells: 50 µL of this compound (at concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly harvest the samples onto GF/B filtermats using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filtermats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.

-

This entire process should be repeated for DAT (using a radioligand like [³H]WIN 35,428) and NET (using a radioligand like [³H]Nisoxetine) to establish a selectivity profile.[11]

Data Presentation: Predicted Binding Affinities

The results of these experiments can be summarized in a clear, comparative table.

| Target Transporter | Radioligand Used | Kᵢ of this compound (nM) |

| hSERT | [³H]Citalopram | Experimental Value |

| hDAT | [³H]WIN 35,428 | Experimental Value |

| hNET | [³H]Nisoxetine | Experimental Value |

Part 2: Functional Characterization via Neurotransmitter Uptake Assays

Expertise & Experience: Bridging Affinity to Function

High affinity does not always equate to functional activity. A compound can be a potent binder but act as an antagonist (inhibitor), an agonist (enhancer/releaser), or have no functional effect at all. Synaptosomal or cell-based neurotransmitter uptake assays are the definitive method to determine the functional consequence of binding. These assays directly measure the compound's ability to inhibit the primary function of monoamine transporters: the reuptake of their respective neurotransmitters from the extracellular space.[12]

Trustworthiness: The Importance of Physiologically Relevant Systems

Using either primary synaptosomes (nerve terminal preparations) or heterologous expression systems (like the HEK293 cells from the binding assays) provides a physiologically relevant context. The transport process is energy-dependent and relies on ion gradients (specifically Na⁺ and Cl⁻), which are maintained in these systems.[7] This ensures that the measured inhibition is a true reflection of the compound's impact on the transporter's conformational cycle.

Experimental Workflow: Neurotransmitter Uptake Inhibition

Caption: Workflow for determining functional potency (IC50) via neurotransmitter uptake assays.

Detailed Protocol: Serotonin (5-HT) Uptake Assay

-

Cell Preparation: Plate HEK293-hSERT cells in a 96-well plate and allow them to adhere overnight.

-

Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

-

Assay Buffer (Krebs-Ringer-HEPES): Contains physiological concentrations of salts (NaCl, KCl, CaCl₂, MgSO₄), glucose, and HEPES buffer at pH 7.4.

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells for 10-20 minutes with varying concentrations of this compound (or a reference inhibitor like Fluoxetine for the positive control).

-

Initiate the uptake by adding a fixed concentration of [³H]5-HT (e.g., 20 nM).

-

Incubate at 37°C for 10-15 minutes. Note: The incubation time must be within the linear range of uptake.

-

Non-specific uptake is determined by performing the incubation at 4°C or in the presence of a saturating concentration of a known inhibitor (e.g., 10 µM Fluoxetine).

-

Terminate the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer.

-

-

Quantification: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific uptake inhibition at each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of neurotransmitter uptake.

-

This protocol should be mirrored for DAT (using [³H]Dopamine) and NET (using [³H]Norepinephrine) to determine the functional selectivity.

Data Presentation: Functional Potency and Selectivity

| Target Transporter | Functional Effect (IC₅₀, nM) |

| hSERT | Experimental Value |

| hDAT | Experimental Value |

| hNET | Experimental Value |

Part 3: Advanced Mechanistic Studies - Elucidating the Mode of Inhibition

Expertise & Experience: Beyond Potency to True Mechanism

Determining the IC₅₀ tells us how potent an inhibitor is, but it doesn't tell us how it inhibits. The mode of inhibition (competitive, non-competitive, or uncompetitive) is a critical piece of information for drug development, influencing in vivo efficacy and potential drug-drug interactions. This is determined by performing substrate kinetic experiments, where the uptake of varying concentrations of the radiolabeled neurotransmitter is measured in the absence and presence of fixed concentrations of our inhibitor.

Trustworthiness: The Michaelis-Menten Model as a Foundation

This analysis is grounded in classic enzyme kinetics theory. By measuring the initial rates of transport at different substrate concentrations, we can determine the maximal transport velocity (Vₘₐₓ) and the substrate concentration at which transport is half-maximal (Kₘ, the Michaelis constant). The way in which our inhibitor alters these two parameters reveals its mechanism.

-

Competitive Inhibition: The inhibitor binds to the same site as the substrate. It increases the apparent Kₘ but does not change the Vₘₐₓ.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site. It reduces the Vₘₐₓ but does not change the Kₘ.

-

Uncompetitive Inhibition: The inhibitor binds only to the transporter-substrate complex. It reduces both Vₘₐₓ and Kₘ.

Experimental Workflow: Substrate Kinetics

Caption: Workflow for determining the mode of inhibition via substrate kinetic analysis.

The results from this analysis provide the final, crucial details for the in vitro mechanism of action. For example, discovering that this compound is a competitive inhibitor of SERT would strongly suggest it binds within the same orthosteric site as serotonin itself.

Conclusion and Forward Look

This technical guide provides a systematic, multi-tiered framework for the comprehensive in vitro characterization of this compound. By progressing logically from primary binding to functional inhibition and finally to kinetic analysis, researchers can build a robust and defensible profile of the compound's mechanism of action. The data generated through these protocols—Kᵢ values for affinity, IC₅₀ values for functional potency, and the mode of inhibition—are foundational for any subsequent drug development efforts, guiding lead optimization, informing in vivo study design, and ultimately determining the therapeutic potential of this novel chemical entity.

References

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). Pharmaceuticals. [Link]

-

Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. (2021). bioRxiv. [Link]

-

3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. (2021). ResearchGate. [Link]

-

3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. (2007). Journal of Pharmacy and Pharmacology. [Link]

-

Norepinephrine Alters the Expression of Genes Involved in Neuronal Sprouting and Differentiation: Relevance for Major Depression and Antidepressant Mechanisms. (2009). Neuroscience. [Link]

-

Dopamine D(4) receptor antagonist 3-(4-[(18)F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one([(18)F]FMTP): radiosynthesis and in vivo characterization in rats. (2005). Applied Radiation and Isotopes. [Link]

-

Fluorescent non-canonical amino acid provides insight into the human serotonin transporter. (2021). Nature Communications. [Link]

-

Structure Modeling of the Norepinephrine Transporter. (2020). International Journal of Molecular Sciences. [Link]

-

Dopamine transporter mutants selectively enhance MPP+ transport. (1993). Synapse. [Link]

-

The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2022). Molecules. [Link]

-

Azetidines of pharmacological interest. (2021). Archiv der Pharmazie. [Link]

-

Dopamine transporter mutants selectively enhance MPP+ transport. (1993). Synapse. [Link]

-

Radiosynthesis of the norepinephrine transporter tracer [18F]NS12137 via copper-mediated 18 F-labelling. (2018). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. (2016). Xenobiotica. [Link]

-

Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. (2003). Journal of Medicinal Chemistry. [Link]

-

Synthesis and characterization of fluorescent ligands for the norepinephrine transporter: potential neuroblastoma imaging agents. (1999). Journal of Medicinal Chemistry. [Link]

-

Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. (2014). Bioorganic & Medicinal Chemistry. [Link]

-

Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease. (2016). Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Striatal Dopamine Transporter Function Is Facilitated by Converging Biology of α-Synuclein and Cholesterol. (2021). Frontiers in Cellular Neuroscience. [Link]

-

Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2022). Molecules. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Modeling of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescent non-canonical amino acid provides insight into the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenoxy)azetidine

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 3-(4-Fluorophenoxy)azetidine, a key building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in pharmaceutical development, this document synthesizes theoretical principles with practical, field-proven insights for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The unique conformational constraints of the azetidine ring, coupled with the electronic properties of the fluorophenoxy moiety, make it a valuable scaffold for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Accurate and comprehensive spectroscopic characterization is paramount to confirm its chemical identity, purity, and stability, thereby ensuring the reliability of subsequent biological and pharmacological studies. This guide details the expected spectroscopic data for this compound and provides robust protocols for their experimental acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 4.9 - 5.1 | quintet | 1H |

| H-2, H-4 (axial) | 4.1 - 4.3 | t | 2H |

| H-2, H-4 (equatorial) | 3.7 - 3.9 | t | 2H |

| Ar-H (ortho to O) | 6.8 - 7.0 | m | 2H |

| Ar-H (ortho to F) | 7.0 - 7.2 | m | 2H |

| N-H | 2.5 - 3.5 | br s | 1H |

Disclaimer: These are predicted values based on analogous structures and established principles. Actual experimental values may vary.

Interpretation and Causality:

-

The methine proton (H-3) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom. Its multiplicity as a quintet arises from coupling to the four neighboring protons on the azetidine ring.

-

The diastereotopic methylene protons on the azetidine ring (H-2 and H-4) are predicted to have distinct chemical shifts.

-

The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring, further complicated by coupling to the fluorine atom.

-

The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 70 - 75 |

| C-2, C-4 | 50 - 55 |

| Ar-C (C-O) | 155 - 160 (d, J ≈ 2-3 Hz) |

| Ar-C (C-F) | 158 - 163 (d, J ≈ 240-250 Hz) |

| Ar-C (ortho to O) | 118 - 122 (d, J ≈ 8-9 Hz) |

| Ar-C (ortho to F) | 115 - 118 (d, J ≈ 22-23 Hz) |

Disclaimer: These are predicted values. Experimental verification is necessary.

Interpretation and Causality:

-

The carbon atom directly attached to the electronegative oxygen (C-3) will be the most downfield of the aliphatic carbons.

-

The carbons of the azetidine ring (C-2 and C-4) will appear at a higher field.

-

The aromatic carbons will exhibit splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds.[3]

Expected ¹⁹F NMR Data:

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, likely in the range of -115 to -125 ppm, assuming CFCl₃ as the reference. The exact chemical shift will be influenced by the solvent.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using standard parameters. A relaxation delay of at least 5 times the longest T₁ is recommended for quantitative analysis.

-

Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.

-

Acquire the ¹⁹F spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak shapes and integration.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3400 | N-H stretch | Medium, broad |

| 3030 - 3100 | Aromatic C-H stretch | Medium |

| 2850 - 2960 | Aliphatic C-H stretch | Medium |

| 1590 - 1610, 1490 - 1510 | Aromatic C=C stretch | Strong |

| 1200 - 1250 | Aryl-O stretch | Strong |

| 1100 - 1150 | C-N stretch | Medium |

| 1000 - 1050 | C-F stretch | Strong |

Interpretation and Causality:

-

The broad absorption in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine in the azetidine ring.

-

The sharp peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H stretches.

-

The absorptions just below 3000 cm⁻¹ correspond to the C-H stretches of the azetidine ring.

-

The strong bands in the 1500-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the benzene ring.

-

The prominent absorption around 1200-1250 cm⁻¹ is a key diagnostic for the aryl ether (C-O-C) linkage.

-

The strong band in the 1000-1050 cm⁻¹ region is characteristic of the C-F stretching vibration.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for ATR-FTIR data acquisition.

Detailed Steps:

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe it with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

-

Background Collection:

-

Acquire a background spectrum. This will measure the IR absorption of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrometry Data

-

Molecular Formula: C₉H₁₀FNO

-

Monoisotopic Mass: 167.0746 g/mol

-

Expected [M+H]⁺: 168.0824 m/z

Plausible Fragmentation Pattern:

Upon ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ is expected. Collision-induced dissociation (CID) in the mass spectrometer would likely lead to characteristic fragment ions. Key fragmentations could include:

-

Loss of the azetidine ring.

-

Cleavage of the ether bond.

-

Loss of HF.

Experimental Protocol for MS Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS data acquisition and analysis.

Detailed Steps:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water).

-

To promote the formation of [M+H]⁺ ions in positive ion mode, add a small amount of an acid (e.g., 0.1% formic acid) to the final solution.

-

-

Data Acquisition:

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Analyze the fragmentation pattern to confirm the connectivity of the molecule.

-

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS is essential for its unambiguous identification and quality control. This guide provides a detailed overview of the expected spectral data and robust, step-by-step protocols for their acquisition. By understanding the principles behind these techniques and the rationale for the experimental choices, researchers can confidently and accurately characterize this and other novel chemical entities, thereby ensuring the integrity of their scientific endeavors.

References

The following is a list of general references that support the principles and techniques described in this guide.

-

ChemBK. 3-(3-Fluorophenoxy)azetidine. Available at: [Link]

-

PubChemLite. 3-(3-fluorophenoxy)azetidine hydrochloride (C9H10FNO). Available at: [Link]

-

Frontiers in Chemistry. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

-

ResearchGate. 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Available at: [Link]

-

National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available at: [Link]

-

DiVA portal. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

-

National Institutes of Health. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Available at: [Link]

-

SpectraBase. 9-Methyl-9-azabicyclo(3.3.1)nonane - 13C NMR. Available at: [Link]

Sources

- 1. jmchemsci.com [jmchemsci.com]

- 2. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenoxy)azetidine

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 3-(4-Fluorophenoxy)azetidine, a heterocyclic compound of interest in drug discovery. As the developability of a new chemical entity (NCE) is critically dependent on its physicochemical properties, a thorough understanding of its solubility and degradation profile is paramount. This document outlines detailed, field-proven protocols for thermodynamic solubility assessment across various pH conditions and in biorelevant media, alongside a systematic approach to forced degradation studies as mandated by international regulatory guidelines. The causality behind experimental choices is explained, and methodologies are designed to be self-validating. This guide is intended for researchers, scientists, and drug development professionals to establish a robust physicochemical profile of this compound, enabling informed decisions in the lead optimization and preclinical development phases.

Introduction: The Critical Role of Physicochemical Profiling

This compound is a molecule featuring a strained four-membered azetidine ring linked to a fluorinated phenyl ether. This unique combination of moieties presents specific challenges and considerations for its development as a potential therapeutic agent. The azetidine ring, while offering novel structural diversity, can be susceptible to ring-opening reactions, and the phenoxy group can undergo oxidative degradation.[1][2] Furthermore, the compound's basicity, conferred by the azetidine nitrogen, dictates its solubility behavior in varying pH environments, a critical factor for oral absorption.[3][4]

Early and accurate assessment of solubility and stability is not merely a data collection exercise; it is a cornerstone of risk mitigation in drug development.[5][6] Poor aqueous solubility can lead to low and erratic bioavailability, while chemical instability can compromise shelf-life, safety, and efficacy.[7][8] This guide, therefore, presents a logical, stepwise approach to systematically characterize these critical attributes, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[9][10]

Physicochemical and Structural Considerations

Before embarking on experimental studies, an in-silico and theoretical assessment of this compound is crucial for experimental design.

-

Structure: C9H10FNO[11]

-

Key Features:

-

Azetidine Ring: A four-membered saturated heterocycle containing a secondary amine. This group is the primary basic center of the molecule. The inherent ring strain could make it a potential site for hydrolytic cleavage under acidic or basic conditions.[1][12]

-

Fluorophenoxy Group: The ether linkage can be susceptible to oxidative degradation.[2][13] The fluorine substituent can influence the electronic properties and metabolic stability of the aromatic ring.

-

pKa: The basicity of the azetidine nitrogen is a key determinant of solubility. The pKa of azetidine itself is approximately 11.3, but substitution will modulate this value.[3] Fluorination on adjacent rings can lower the pKa of saturated heterocyclic amines.[4] A predicted pKa for the related 3-(3-Fluorophenoxy)azetidine is approximately 9.30.[14] This value suggests that the compound will be protonated and more soluble in acidic environments, such as the stomach, and less soluble in the neutral to slightly alkaline environment of the small intestine.

-

Aqueous Solubility Assessment

Solubility dictates the maximum concentration of a drug that can be achieved in solution, which is a prerequisite for absorption.[8][15] We will focus on thermodynamic (equilibrium) solubility, which provides the most accurate measure of a compound's intrinsic dissolution potential.[8]

Rationale for Method Selection

The "shake-flask" method, followed by HPLC-UV quantification, is the gold standard for determining thermodynamic solubility. It is robust, reliable, and provides a definitive value of solubility at equilibrium.[15] The choice of buffers and biorelevant media is designed to mimic the physiological environments the drug would encounter upon oral administration.[16][17]

Experimental Workflow: Solubility Determination

The following diagram outlines the systematic process for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Assessment.

Detailed Experimental Protocols

Protocol 3.3.1: Thermodynamic Solubility in pH Buffers

-

Buffer Preparation: Prepare USP standard buffers at pH 1.2 (Simulated Gastric Fluid, without pepsin), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer, simulating intestinal fluid).

-

Sample Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to 1 mL of each buffer in triplicate in glass vials. The excess solid ensures that equilibrium is reached with an undissolved reservoir.

-

Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

-

Phase Separation: After equilibration, allow the samples to stand for a short period. Carefully withdraw the supernatant using a syringe and filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove undissolved solids.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 5.0).

-

Calculation: Determine the solubility by comparing the peak area of the sample to a standard calibration curve.

Protocol 3.3.2: Solubility in Biorelevant Media

-

Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) according to published compositions.[18][19][20] These media contain bile salts and lecithin, which mimic the solubilizing components of the human gut.[16][17] FaSSIF has a pH of ~6.5, while FeSSIF has a pH of ~5.0.[16]

-

Procedure: Follow steps 2-6 from Protocol 3.3.1, replacing the pH buffers with FaSSIF and FeSSIF. These studies are critical for predicting food effects on drug absorption.[16]

Data Presentation and Interpretation

Summarize the quantitative solubility data in a clear, structured table.

Table 1: Aqueous Solubility of this compound

| Medium | pH | Temperature (°C) | Solubility (µg/mL) ± SD (n=3) |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Example Value: 1500 ± 85 |

| Acetate Buffer | 4.5 | 37 | Example Value: 450 ± 30 |

| Phosphate Buffer (Simulated Intestinal) | 6.8 | 37 | Example Value: 55 ± 5 |

| FaSSIF (Fasted State) | 6.5 | 37 | Example Value: 80 ± 7 |

| FeSSIF (Fed State) | 5.0 | 37 | Example Value: 650 ± 45 |

Interpretation: The expected pH-dependent solubility profile for a basic compound is evident. High solubility at low pH is due to the protonation of the azetidine nitrogen. The lower solubility at pH 6.8 suggests that dissolution may be limited in the intestine. The increased solubility in FeSSIF compared to FaSSIF would indicate a potential positive food effect, where the presence of fats and bile salts enhances solubilization.[20]

Stability Assessment and Forced Degradation

Stability testing is essential to identify potential degradation pathways, develop a stability-indicating analytical method, and determine appropriate storage conditions.[21][22] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[9][10]

Rationale for Stress Conditions

The selected stress conditions (hydrolysis, oxidation, heat, and light) are mandated by ICH guideline Q1A(R2) and are designed to cover the most common degradation pathways for pharmaceutical compounds.[9][23] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API), which is sufficient to detect and identify major degradants without completely destroying the molecule.[9][24]

Experimental Workflow: Forced Degradation Studies

This workflow illustrates the logical progression from stress application to data analysis.

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocols

General Procedure: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). For each condition, dilute this stock into the stress medium. Analyze all samples using a validated stability-indicating HPLC method with photodiode array (PDA) and mass spectrometry (MS) detection.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Sample at appropriate time points.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Sample at appropriate time points. Rationale: The azetidine ring may be susceptible to hydrolytic cleavage under strong acid or base conditions.[25][26]

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Sample at appropriate time points. Rationale: The ether linkage and the aromatic ring are potential sites for oxidation.[27][28]

-

Thermal Degradation: Store the solid compound and a solution (in the stock solvent) in an oven at 80°C. Sample the solution at time points; analyze the solid at the final time point.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[29][30][31][32] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Data Presentation and Interpretation

Results should be tabulated to clearly show the extent of degradation under each condition.

Table 2: Forced Degradation Summary for this compound

| Stress Condition | Duration | % Assay Remaining | Major Degradant RRT | % Area of Major Degradant | Observations |

| 0.1 M HCl, 60°C | 48 h | Example: 92.5% | 0.85 | 6.8% | Significant degradation observed. |

| 0.1 M NaOH, 60°C | 48 h | Example: 98.1% | N/A | <0.5% | Relatively stable. |

| 3% H₂O₂, RT | 24 h | Example: 88.3% | 1.15 | 9.2% | Sensitive to oxidation. |

| Thermal (Solid), 80°C | 7 days | Example: 99.5% | N/A | <0.2% | Stable in solid form. |

| Photolytic (Solution), ICH Q1B | 7 days | Example: 96.2% | 0.92 | 3.1% | Moderate light sensitivity in solution. |

Interpretation: The example data suggest that this compound is most susceptible to oxidative and acidic degradation. The stability in solid form is a positive attribute for drug substance handling and storage. The observed degradation helps in identifying the critical factors that need to be controlled during formulation and storage.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC method.[33][34][35] This method must be able to separate the intact API from all process impurities and degradation products.[21][33]

Key Method Validation Parameters (ICH Q2(R1) / USP <1225>): [36][37][38][39]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for degradants do not co-elute with the main API peak in the stressed samples. Peak purity analysis using a PDA detector is essential.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

-

Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

-

Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations of analyte that can be reliably quantified and detected, respectively.

Conclusion and Forward-Looking Strategy

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the detailed protocols, researchers can generate a high-quality data package that illuminates the compound's physicochemical liabilities and guides its future development.

The findings from these studies are not an endpoint but a critical input for subsequent stages. For instance, if solubility is found to be a limiting factor, formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations can be explored to enhance bioavailability.[5] If a specific degradation pathway is identified (e.g., oxidation), the final drug product can be protected through the inclusion of antioxidants or by packaging under an inert atmosphere. The validated stability-indicating method will serve as the primary quality control tool throughout the entire lifecycle of the potential drug product.[40]

References

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]

- FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. [URL: https://biorelevant.com/fassif-fessif-fassgf-biorelevant-dissolution-media/]

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [URL: https://resolvemass.

- Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. [URL: https://pharmalesson.com/biorelevant-dissolution-media-fassif-fessif-in-drug-development/]

- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.

- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [URL: https://bioprocessintl.

- ICH guideline for photostability testing: aspects and directions for use. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14703965/]

- Stability Indicating HPLC Method Development – A Review. IJTSRD. [URL: https://www.ijtsrd.com/papers/ijtsrd46342.pdf]

- Forced Degradation Studies. MedCrave online. [URL: https://medcraveonline.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [URL: https://www.rheolution.com/app-notes/nephelo-measuring-drug-solubility]

- Solubility Test. AxisPharm. [URL: https://axispharm.com/solubility-test-in-drug-discovery/]

- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/ich-q1b-photostability-testing-new-active-substances-medicinal-products-scientific-guideline]

- Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/physical-characterization-pharmaceutical-sciences/solubility-dissolution-stability-studies]

- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q1b-stability-testing-photostability-testing-of-new-drug-substances-and-products]

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [URL: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf]

- Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc03554a]

- Stability Indicating HPLC Method Development: A Review. IJPPR. [URL: https://www.ijppr.humanjournals.com/wp-content/uploads/2023/02/13.Komal-Kendre-Vikram-Veer-Pranali-Pinjari.pdf]

- (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [URL: https://www.researchgate.

- ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2203531.pdf]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/38325-What-is-the-Solubility-of-My-Compound-Assessing-Solubility-for-Pharmaceutical-Research-and-Development-Compounds/]

- The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/38895-The-Use-of-Biorelevant-Dissolution-Media-to-Forecast-the-In-Vivo-Performance-of-a-Drug/]

- ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. [URL: https://www.youtube.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/blog/4-ways-drug-solubility-testing-helps-discovery-development]

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [URL: https://www.pharmaguideline.com/2020/01/forced-degradation-study-in-pharmaceutical-stability.html]

- Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6404533/]

- Dissolution Media Simulating Fasted and Fed States. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/200308/dt200308_art03.pdf]

- Validation, Verification, and Transfer of Analytical Procedures (On-Demand). USP. [URL: https://www.usp.

- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [URL: https://www.uspbpep.com/usp29/v29240/usp29nf24s0_c1225.html]

- Key Analytical Procedure Validation Regulations You Need to Know. Altabrisa Group. [URL: https://www.altabrisagroup.

- What is FeSSIF?. Biorelevant.com. [URL: https://biorelevant.